6-Methyl-2-trifluoromethyl-thiazolo[3,2-b][1,2,4]triazole-5-carbonyl chloride
Overview
Description
6-Methyl-2-trifluoromethyl-thiazolo[3,2-b][1,2,4]triazole-5-carbonyl chloride is a complex organic compound that belongs to the class of thiazolo[3,2-b][1,2,4]triazoles This compound is characterized by its unique structure, which includes a trifluoromethyl group, a thiazole ring, and a triazole ring
Mechanism of Action
Target of Action
The primary target of the compound “6-Methyl-2-trifluoromethyl-thiazolo[3,2-b][1,2,4]triazole-5-carbonyl chloride” is Topoisomerase 1 (Top1) . Top1 is an enzyme that controls the changes in DNA structure by catalyzing the breaking and rejoining of the DNA strand during the replication process.
Mode of Action
The compound shows superior Top1 inhibitory activity . It interacts with Top1 and inhibits its function, which disrupts the DNA replication process. This disruption can lead to cell death, particularly in rapidly dividing cells such as cancer cells.
Biochemical Pathways
The compound affects the DNA replication pathway . By inhibiting Top1, it prevents the normal unwinding and rewinding of the DNA strand that is necessary for replication. This leads to DNA damage and, ultimately, cell death .
Result of Action
The result of the compound’s action is the inhibition of DNA replication, leading to DNA damage and cell death . This makes the compound potentially useful in the treatment of diseases characterized by rapid cell division, such as cancer .
Biochemical Analysis
Biochemical Properties
6-Methyl-2-trifluoromethyl-thiazolo[3,2-b][1,2,4]triazole-5-carbonyl chloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism . The inhibition of α-glucosidase by this compound can lead to a reduction in glucose absorption, which is beneficial in managing conditions like diabetes.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to induce oxidative stress in cancer cells, leading to cell death . Additionally, this compound can alter the expression of genes involved in cell cycle regulation, thereby affecting cell proliferation and survival.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, the compound’s interaction with α-glucosidase involves binding to the enzyme’s active site, thereby preventing substrate access and subsequent catalysis . This binding interaction is crucial for its inhibitory effect on the enzyme.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to gradual degradation . Long-term exposure to this compound can lead to sustained inhibition of target enzymes and prolonged effects on cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects, such as enzyme inhibition and modulation of cellular processes. At high doses, it can cause toxic or adverse effects, including oxidative stress and cell death . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical and cellular outcomes without causing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and clearance from the body. The compound’s metabolism can affect metabolic flux and metabolite levels, influencing overall cellular function . Understanding these metabolic pathways is crucial for optimizing the compound’s therapeutic potential and minimizing adverse effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its activity. The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes and its localization within different cellular compartments . These interactions determine the compound’s bioavailability and effectiveness in targeting specific cellular processes.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles within the cell, where it exerts its effects. Targeting signals and post-translational modifications play a role in directing the compound to its site of action . Understanding the subcellular localization of this compound can provide insights into its mechanism of action and potential therapeutic applications.
Preparation Methods
The synthesis of 6-Methyl-2-trifluoromethyl-thiazolo[3,2-b][1,2,4]triazole-5-carbonyl chloride can be achieved through several synthetic routes. One efficient method involves a one-pot catalyst-free procedure at room temperature. This method utilizes the reaction of dibenzoylacetylene with triazole derivatives to produce the desired compound with excellent yields . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
6-Methyl-2-trifluoromethyl-thiazolo[3,2-b][1,2,4]triazole-5-carbonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the carbonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.
Cyclization Reactions: The presence of the thiazole and triazole rings allows for cyclization reactions, forming complex ring structures.
Common reagents used in these reactions include strong nucleophiles, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-Methyl-2-trifluoromethyl-thiazolo[3,2-b][1,2,4]triazole-5-carbonyl chloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Comparison with Similar Compounds
6-Methyl-2-trifluoromethyl-thiazolo[3,2-b][1,2,4]triazole-5-carbonyl chloride can be compared with other similar compounds, such as:
1-Trifluoroacetyl-3-aryl-5-(2-oxo-2-arylethylthio)-1,2,4-triazoles: These compounds have similar structural features and are studied for their potential biological activities.
Indole Derivatives: These compounds also exhibit diverse biological and clinical applications, making them of interest in various fields of research.
The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
6-methyl-2-(trifluoromethyl)-[1,3]thiazolo[3,2-b][1,2,4]triazole-5-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF3N3OS/c1-2-3(4(8)15)16-6-12-5(7(9,10)11)13-14(2)6/h1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRBKOVAMBXGYSO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=NN12)C(F)(F)F)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF3N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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